Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate
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Overview
Description
Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable amino acid derivative under basic conditions. The reaction is often carried out in the presence of a sodium salt to facilitate the formation of the sodium salt of the compound. The reaction conditions generally include moderate temperatures and the use of solvents such as water or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or the amino acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the amino acid moiety.
Scientific Research Applications
Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyl-1,2,4-triazole: A precursor in the synthesis of the compound.
Indole derivatives: Compounds with similar biological activities and applications.
1,2,3-Triazole derivatives: Compounds with similar chemical properties and reactivity.
Uniqueness
Sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate is unique due to its specific combination of a triazole ring and an amino acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
sodium;2-amino-3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.Na/c1-4-9-10-6(11(4)2)3-5(8)7(12)13;/h5H,3,8H2,1-2H3,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACVSIKSPQXTLN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)CC(C(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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